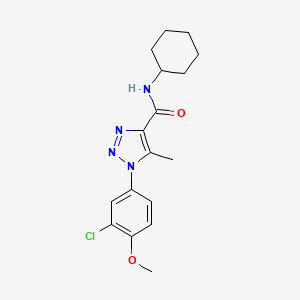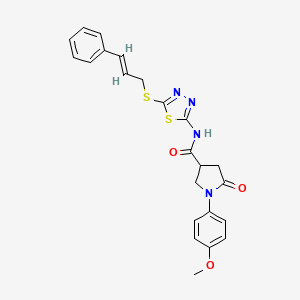![molecular formula C23H15ClFN5O2 B2888640 3-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031594-87-2](/img/no-structure.png)
3-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” belongs to the class of triazoloquinazoline derivatives . These compounds are known for their DNA intercalation activities and have been evaluated as potential anticancer agents .
Synthesis Analysis
The synthesis of triazoloquinazoline derivatives involves a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Molecular Structure Analysis
The molecular structure of these compounds involves a donor–acceptor (D–A) conjugated system, which can favor the nonradiative thermal dissipation process due to the formation of an intramolecular charge transfer (ICT) state resulting from the electron cloud delocalization of the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a [3 + 2] cyclization reaction by photoredox catalysis between quinoxalinones and hypervalent iodine (III) reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are largely determined by their molecular structure. The high extinction coefficient and excellent photothermal conversion ability of these compounds are attributed to their D–A conjugated system .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Reactions and Synthesis Techniques : The synthesis of related quinazoline derivatives involves complex reactions. For example, the reactions of anthranilamide with isocyanates lead to the formation of quinazoline derivatives, showcasing the methodological advancements in synthesizing these compounds (Chern et al., 1988).
- Characterization of New Compounds : The synthesis and characterization of new quinazoline derivatives are fundamental to understanding their properties and potential applications. For instance, studies on fluorine-containing quinoline-4-carboxylic acids and their derivatives have been significant in establishing their antibacterial activities (Holla et al., 2005).
Biological and Pharmacological Activities
- Antibacterial and Antimicrobial Activities : Some quinazoline derivatives exhibit significant antibacterial and antimicrobial activities. For example, the synthesis of 1,2,4-triazole derivatives showed potential antimicrobial activities against a variety of microorganisms (Özyanik et al., 2012).
- Anticancer Properties : Certain quinazoline derivatives have been studied for their potential anticancer activities. The synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives revealed some compounds with significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).
- Analgesic Activity : Research on pyrazoles and triazoles bearing a quinazoline moiety showed potential analgesic activities, indicating the therapeutic value of these compounds in pain management (Saad et al., 2011).
Mecanismo De Acción
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide' involves the reaction of 4-chlorobenzaldehyde with 4-fluorobenzylamine to form an intermediate, which is then reacted with 2-aminobenzonitrile to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "4-fluorobenzylamine", "2-aminobenzonitrile" ], "Reaction": [ "Step 1: 4-chlorobenzaldehyde is reacted with 4-fluorobenzylamine in the presence of a suitable solvent and a catalyst to form an intermediate.", "Step 2: The intermediate is then reacted with 2-aminobenzonitrile in the presence of a suitable solvent and a catalyst to form the final product.", "Step 3: The final product is purified using standard techniques such as column chromatography or recrystallization." ] } | |
Número CAS |
1031594-87-2 |
Nombre del producto |
3-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide |
Fórmula molecular |
C23H15ClFN5O2 |
Peso molecular |
447.85 |
Nombre IUPAC |
3-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C23H15ClFN5O2/c24-16-6-3-14(4-7-16)20-21-27-23(32)18-10-5-15(11-19(18)30(21)29-28-20)22(31)26-12-13-1-8-17(25)9-2-13/h1-11,29H,12H2,(H,26,31) |
SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride](/img/structure/B2888564.png)

![7-Methyl-6-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2888567.png)



![(5Z)-2-methylsulfanyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one](/img/structure/B2888571.png)
![N'-{7-[1-(3-methoxyphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide](/img/structure/B2888573.png)
![N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2888574.png)
![2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2888577.png)
![N-(sec-butyl)-2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2888578.png)
![2-((2-(2-(cyclohexylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide](/img/structure/B2888579.png)
![9,9-Difluoro-3-oxa-7-aza-bicyclo[3.3.1]nonane hcl](/img/structure/B2888580.png)